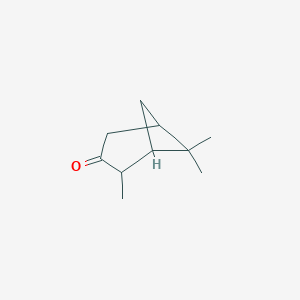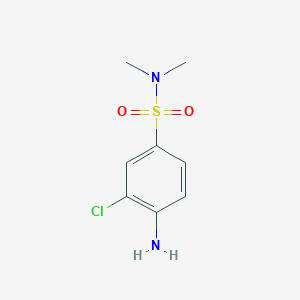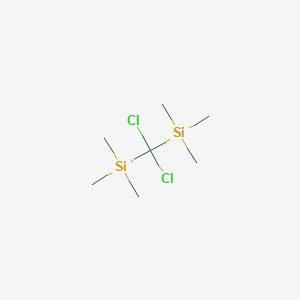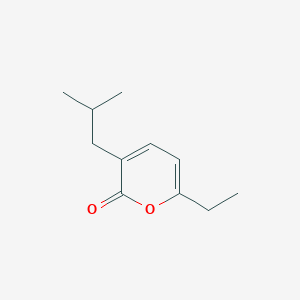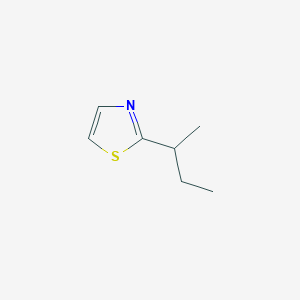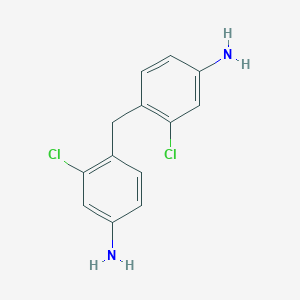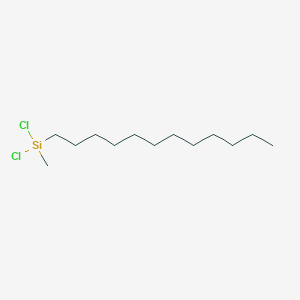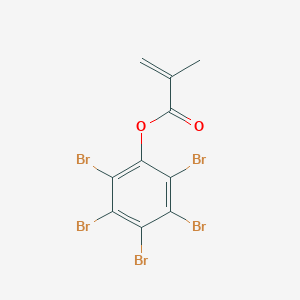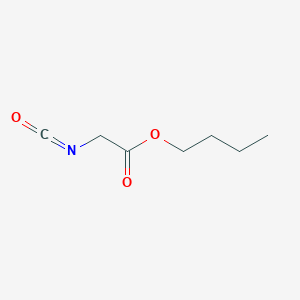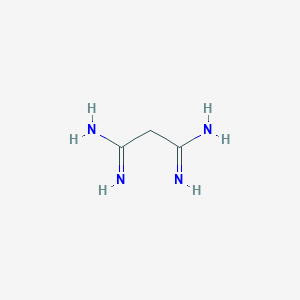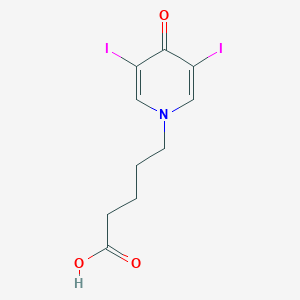
1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a derivative of pyridine and valeric acid and has been studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical And Physiological Effects
Studies have shown that 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. In addition, it has been shown to exhibit antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- in lab experiments is its potential as an antitumor agent. It has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo-. One area of research could focus on its potential as an antitumor agent and its mechanism of action. Another area of research could focus on its potential as an antibacterial and antifungal agent and its safety and efficacy. Additionally, further studies could be conducted to determine its potential for use in other areas of medicine, such as inflammation and oxidative stress.
Synthesis Methods
The synthesis of 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- can be achieved through the reaction of pyridine-4-carboxylic acid with 1,4-dihydro-3,5-diiodo-4-oxo-2-pyridinecarboxylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled conditions.
Scientific Research Applications
1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity against various cancer cell lines. It has also been studied for its potential use as an antifungal and antibacterial agent.
properties
CAS RN |
16344-98-2 |
|---|---|
Product Name |
1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- |
Molecular Formula |
C10H11I2NO3 |
Molecular Weight |
447.01 g/mol |
IUPAC Name |
5-(3,5-diiodo-4-oxopyridin-1-yl)pentanoic acid |
InChI |
InChI=1S/C10H11I2NO3/c11-7-5-13(6-8(12)10(7)16)4-2-1-3-9(14)15/h5-6H,1-4H2,(H,14,15) |
InChI Key |
QVAWNGWADTXLBI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(=CN1CCCCC(=O)O)I)I |
Canonical SMILES |
C1=C(C(=O)C(=CN1CCCCC(=O)O)I)I |
Other CAS RN |
16344-98-2 |
synonyms |
3,5-Diiodo-4-oxo-1(4H)-pyridinevaleric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




